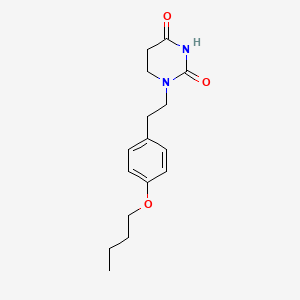

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)-

Description

The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a dihydropyrimidinedione derivative characterized by a pyrimidine core substituted with a 4-butoxyphenylethyl group at the N(1) position. The 4-butoxyphenylethyl side chain introduces significant lipophilicity, which may influence bioavailability and membrane permeability.

Properties

CAS No. |

88655-21-4 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

1-[2-(4-butoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C16H22N2O3/c1-2-3-12-21-14-6-4-13(5-7-14)8-10-18-11-9-15(19)17-16(18)20/h4-7H,2-3,8-12H2,1H3,(H,17,19,20) |

InChI Key |

ASBZNEBJXIMZPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- typically involves the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid or its derivatives under acidic or basic conditions.

Introduction of the Butoxyphenyl Ethyl Group: The butoxyphenyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidinedione core with a suitable alkylating agent, such as 2-(4-butoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkylating agents, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

- Alkoxy Chain Length : Longer chains (e.g., butoxy vs. ethoxy) enhance lipophilicity but may reduce metabolic stability due to increased oxidation susceptibility .

- Halogenation : Bromine or fluorine substituents improve target binding via hydrophobic or electronic effects, as seen in Bromacil and FMAU .

Biological Implications: The dihydro modification in the target compound may reduce DNA intercalation risks compared to aromatic pyrimidines, favoring safer therapeutic profiles. Aminoalkyl side chains (e.g., diethylaminoethyl) improve solubility but introduce basicity, which could affect ion trapping in cellular compartments .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., ) offers rapid, solvent-free routes for pyrimidinediones, applicable to the target compound with tailored reagents .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is . The compound features a pyrimidine ring substituted with a butoxyphenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities including:

- Anticancer : Certain pyrimidine derivatives have shown potent anticancer effects against various cell lines.

- Antimicrobial : Compounds in this class often demonstrate antibacterial and antifungal properties.

- Anti-inflammatory : Many pyrimidines possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Neuroprotective : Some studies suggest potential neuroprotective effects against neurodegenerative diseases.

Anticancer Activity

A study highlighted the anticancer potential of a related pyrimidine derivative. It demonstrated significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating high potency compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

| A2780 | 0.12 ± 0.064 |

Antimicrobial Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing electron-rich groups have shown enhanced activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Research has indicated that some pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging studies have suggested that certain pyrimidine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property makes them candidates for further investigation in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a pyrimidine derivative in a mouse model of breast cancer. The compound was administered orally and resulted in a significant reduction in tumor size compared to control groups.

- Neuroprotection : In vitro studies using neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers and improve cell viability under stress conditions.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.